3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
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Overview
Description
3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom at the 3-position and a thiophene ring attached to a propyl chain at the 2-position
Mechanism of Action
Benzamides
are a class of compounds that contain a benzene ring attached to an amide functional group . They are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Thiophenes
are a type of heterocyclic compound that consists of a five-membered ring with four carbon atoms and one sulfur atom . Thiophenes and their derivatives have been found to possess various therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated benzamide, reduced thiophene derivatives
Substitution: Substituted benzamides with various functional groups
Scientific Research Applications
3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methyl-2-(thiophen-2-yl)propyl)benzamide
- 3-chloro-N-(2-methyl-2-(furan-3-yl)propyl)benzamide
- 3-chloro-N-(2-methyl-2-(pyridin-3-yl)propyl)benzamide
Uniqueness
3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other heterocycles like furan or pyridine. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
Properties
IUPAC Name |
3-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRVZXVSJLWDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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